molecular formula C22H25N3O7 B15129974 7-Monodemethyl Minocycline

7-Monodemethyl Minocycline

Cat. No.: B15129974
M. Wt: 443.4 g/mol
InChI Key: UCOXGFBGSLDEPZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Monodemethyl Minocycline involves the selective demethylation of minocycline. This process typically requires specific reagents and conditions to ensure the selective removal of the methyl group at the 7-position without affecting other functional groups .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common reagents used in the synthesis include demethylating agents and solvents that facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 7-Monodemethyl Minocycline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of 7-Monodemethyl Minocycline involves its interaction with bacterial ribosomes. Similar to other tetracyclines, it binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This inhibition of protein synthesis ultimately leads to the bacteriostatic effect . Additionally, it crosses the blood-brain barrier and exhibits neuroprotective effects by inhibiting microglial activation and reducing the production of pro-inflammatory cytokines .

Properties

IUPAC Name

4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-(methylamino)-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O7/c1-24-11-4-5-12(26)14-9(11)6-8-7-10-16(25(2)3)18(28)15(21(23)31)20(30)22(10,32)19(29)13(8)17(14)27/h4-5,8,10,16,24,26-27,30,32H,6-7H2,1-3H3,(H2,23,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOXGFBGSLDEPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C(C=C1)O)O)O)O)C(=O)N)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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